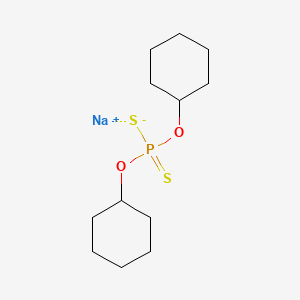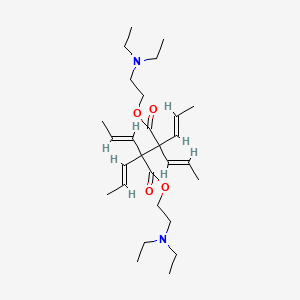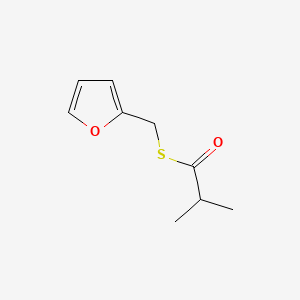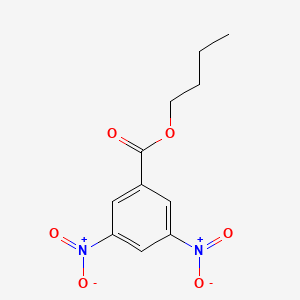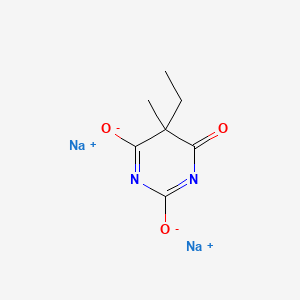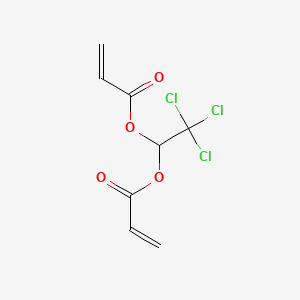
2,2,2-Trichloroethylidene diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethylidene diacrylate is a chemical compound with the molecular formula C8H7Cl3O4. It is known for its unique structure, which includes three chlorine atoms attached to an ethylidene group, making it highly reactive and useful in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethylidene diacrylate typically involves the reaction of trichloroethylene with acrylic acid under controlled conditions. This reaction is facilitated by the presence of a catalyst, often a strong acid or base, to promote the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethylidene diacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethylidene diacrylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethylidene diacrylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichloroethylidene group, which can undergo various chemical transformations. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethylidene cyclohexane-1,3-dione: Similar in structure but with a cyclohexane ring.
Dichlorodiphenyltrichloroethane (DDT): Known for its insecticidal properties, it shares the trichloroethylidene group but has different applications.
Uniqueness
2,2,2-Trichloroethylidene diacrylate is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
94231-40-0 |
|---|---|
Fórmula molecular |
C8H7Cl3O4 |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-prop-2-enoyloxyethyl) prop-2-enoate |
InChI |
InChI=1S/C8H7Cl3O4/c1-3-5(12)14-7(8(9,10)11)15-6(13)4-2/h3-4,7H,1-2H2 |
Clave InChI |
CTRFHBHBZQWUAW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


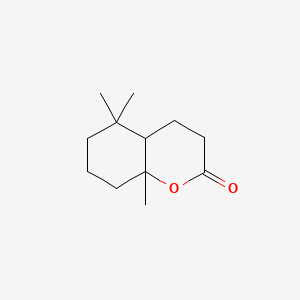
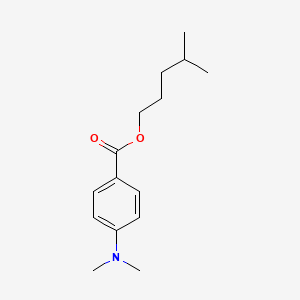

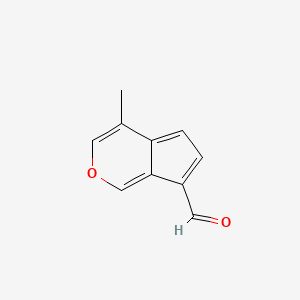
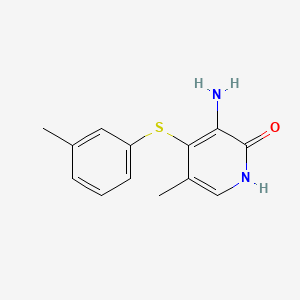
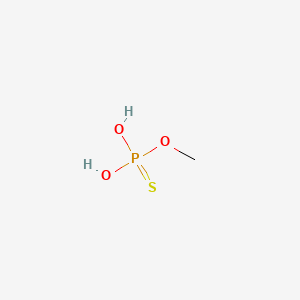
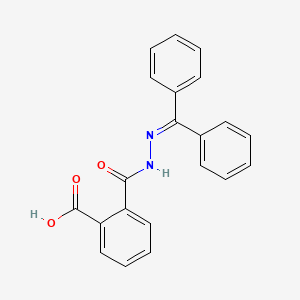
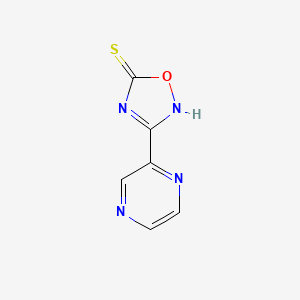
![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
